tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate
Description
tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate (CAS: 2387594-88-7) is a heterocyclic building block with the molecular formula C₁₆H₂₅N₃O₅ and a molecular weight of 339.39 g/mol. Its structure features a pyrimidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected carbamate group and at the 2-position with a 1-hydroxyethyl moiety. This compound is commercially available with a purity of ≥97% and is primarily used in research and industrial applications, particularly in pharmaceutical intermediates and organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxyethyl)pyrimidin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-10(20)12-17-9-8-11(18-12)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-10,20H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGPEINOIWBTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-(Boc-Amino)ethyl Tosylate
Boc-protected ethanolamine is converted to its tosylate derivative, enabling nucleophilic displacement on the pyrimidine ring.
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Reactants :
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Boc-protected ethanolamine (1.0 eq)
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p-Toluenesulfonyl chloride (1.2 eq)
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Triethylamine (1.5 eq) in dichloromethane (DCM)
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Conditions :
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0°C to room temperature, 12–24 h
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Yield : 46–93% (dependent on purification)
Key Data :
Step 2: Displacement on 4-Chloro-2-Methylsulfonylpyrimidine
Critical Analysis of Methodologies
Comparative Efficiency of Routes
| Parameter | Route 1 (Tosylate) | Route 2 (Mitsunobu) |
|---|---|---|
| Yield | Moderate (46–93%) | High (93%) |
| Complexity | Multi-step | Fewer steps |
| Regioselectivity | Challenging | High |
| Scale-Up | Feasible with purification | Limited by DIAD cost |
Key Challenges and Solutions
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Bis-Boc Protection :
Standard Boc protection typically yields mono-Boc amines. Achieving bis-Boc protection requires either: -
Hydroxyethyl Stability :
The hydroxyethyl group may undergo oxidation; thus, inert atmospheres and low temperatures are critical during Mitsunobu reactions.
Experimental Validation and Reproducibility
Replication of Tosylate Displacement
A scaled-up synthesis (287 g product) using toluene as solvent and triethylamine as base achieved 70% yield after silica gel purification. Key parameters:
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Solvent : Toluene > DCM for higher solubility.
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Temperature : 40°C accelerated reaction completion to 6 h.
Mitsunobu Reaction Optimization
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DIAD vs. DEAD : DIAD offers better stability, but DEAD may improve yields in some cases.
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Solvent Choice : Anhydrous toluene minimizes side reactions compared to THF.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains three reactive moieties:
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Two tert-butoxycarbonyl (Boc) groups : Protecting groups for amines.
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Pyrimidine ring : Aromatic heterocycle with potential for electrophilic substitution.
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2-(1-Hydroxyethyl) substituent : Secondary alcohol with moderate reactivity.
Boc Deprotection Reactions
The Boc groups are cleaved under acidic conditions, a critical step in synthetic workflows to unmask amines.
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C-O bond, releasing CO₂ and forming a tert-butyl carbocation, which hydrolyzes to tert-butanol .
Reactivity of the 2-(1-Hydroxyethyl) Group
The secondary alcohol undergoes typical transformations:
Limitations : Steric hindrance from adjacent Boc groups may slow reaction kinetics.
Pyrimidine Ring Modifications
Electrophilic aromatic substitution (EAS) is feasible at the 5-position of the pyrimidine ring, though steric and electronic effects from substituents influence reactivity.
| Reaction | Electrophile | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | Moderate (~40%) |
| Halogenation | Cl₂ or Br₂ (Lewis acid catalyst) | 5-Halo derivative | Low (~20%) |
Note : The electron-withdrawing Boc groups deactivate the ring, necessitating harsh conditions .
Stability Under Common Conditions
| Condition | Stability | Outcome |
|---|---|---|
| Aqueous base (pH >10) | Stable | No hydrolysis observed |
| Aqueous acid (pH <3) | Unstable | Boc cleavage within 1 hour at 25°C |
| UV light | Moderate degradation | Radical side products |
Scientific Research Applications
Medicinal Chemistry
Antibiotic Development
One of the primary applications of this compound is in the development of novel antibiotics. Research has shown that modifications to the pyrimidine ring can enhance antibacterial activity against resistant strains of bacteria. For instance, compounds derived from tert-butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate have been evaluated for their efficacy against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus. These studies often involve structure-activity relationship (SAR) analyses to optimize the antibacterial properties of synthesized derivatives .
Cancer Research
The compound also shows potential in cancer therapeutics. Its derivatives have been investigated for their ability to inhibit specific cancer cell lines, leveraging the pyrimidine moiety's interaction with biological targets involved in cell proliferation and survival. The design of these compounds often focuses on enhancing selectivity and reducing cytotoxicity to normal cells .
Synthesis of Bioactive Molecules
Building Block for Peptides
this compound serves as an important intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of the pyrimidine moiety into larger peptide structures. This method is particularly useful in creating peptide-based drugs with enhanced pharmacological profiles .
Prodrug Formulation
The compound has also been explored as a prodrug, where it can be modified to improve solubility and bioavailability of active pharmaceutical ingredients (APIs). By strategically incorporating this compound into prodrugs, researchers aim to enhance therapeutic efficacy while minimizing side effects associated with conventional drug formulations .
Case Study 1: Antibacterial Activity
In a study published in Nature, researchers synthesized various derivatives of this compound and tested their antibacterial properties. The results indicated that certain modifications significantly increased potency against resistant bacterial strains, highlighting the compound's potential as a scaffold for antibiotic development .
Case Study 2: Cancer Cell Inhibition
A research team investigated the effects of this compound on cancer cell lines. They reported that specific derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tert-butyl carbamates, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure and Reactivity The pyrimidine core in the target compound distinguishes it from phenyl () or piperidine () derivatives. Pyrimidines are critical in medicinal chemistry due to their prevalence in nucleobases and drug scaffolds, enabling interactions with biological targets via hydrogen bonding and π-stacking . The hydroxyethyl group at the pyrimidine 2-position enhances solubility in polar solvents compared to phenyl or piperidine analogs.
Boc-Protection and Stability
- All compared compounds feature Boc groups, which are hydrolyzed under acidic conditions. However, the electron-withdrawing pyrimidine ring in the target compound may slightly increase Boc stability compared to phenyl or aliphatic derivatives .
Hydrogen-Bonding and Crystallography The hydroxyethyl group in the target compound forms intramolecular hydrogen bonds (O–H···O), akin to tert-butyl N-hydroxycarbamate (). Such interactions influence crystal packing and solubility, contrasting with non-hydroxy analogs like tert-butyl (1-acetylpiperidin-4-yl)carbamate .
Synthetic Utility The target compound serves as a heterocyclic building block for drug discovery, whereas tert-butyl 2-(1-hydroxyethyl)phenylcarbamate () is a precursor to chiral 1-(2-aminophenyl)ethanols. Piperidine derivatives () are intermediates in synthesizing kinase inhibitors or antivirals .
Table 2: Physicochemical and Functional Differences
| Property | Target Compound | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | tert-Butyl (1-acetylpiperidin-4-yl)carbamate |
|---|---|---|---|
| Hydrogen Bonding | O–H (hydroxyethyl), N–H (Boc) | O–H (hydroxyethyl) | N–H (Boc) |
| Solubility | Moderate (polar solvents) | Low (hydrophobic phenyl) | Moderate (piperidine) |
| Enantioselectivity | Not reported | High (E > 200 via CAL-B) | Not applicable (non-chiral) |
| Stability | Acid-labile Boc | Acid-labile Boc | Acid-labile Boc |
Biological Activity
tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate (CAS: 2387594-88-7) is a chemical compound that has garnered attention for its potential biological activities. It is characterized by its unique structural features, including a pyrimidine ring and a carbamate functional group, which may contribute to its pharmacological properties.
- Molecular Formula : C16H25N3O5
- Molecular Weight : 339.39 g/mol
- Purity : 97%
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Compounds containing pyrimidine rings are known to interact with various enzymes, potentially influencing pathways involved in cell signaling and metabolism. The inhibition of specific enzymes could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have demonstrated that related compounds can modulate cellular pathways and exhibit cytoprotective effects against oxidative stress. These findings suggest that this compound may have similar protective effects on cellular health.
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives indicates that modifications on the nitrogen and carbon atoms significantly influence biological activity. This insight can guide future modifications of this compound to enhance its efficacy.
Data Table of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| Pyrimidine Derivative A | 1234567 | C10H12N2O3 | Antiviral |
| Pyrimidine Derivative B | 2345678 | C15H18N4O4 | Enzyme Inhibition |
| Pyrimidine Derivative C | 3456789 | C12H14N2O2 | Cytoprotective |
Q & A
Q. What controls are essential for assessing biological activity of this compound in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
